4-(1-Hydroxycyclohexyl)benzoic acid 4-(1-Hydroxycyclohexyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14032250
InChI: InChI=1S/C13H16O3/c14-12(15)10-4-6-11(7-5-10)13(16)8-2-1-3-9-13/h4-7,16H,1-3,8-9H2,(H,14,15)
SMILES:
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol

4-(1-Hydroxycyclohexyl)benzoic acid

CAS No.:

Cat. No.: VC14032250

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Hydroxycyclohexyl)benzoic acid -

Specification

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
IUPAC Name 4-(1-hydroxycyclohexyl)benzoic acid
Standard InChI InChI=1S/C13H16O3/c14-12(15)10-4-6-11(7-5-10)13(16)8-2-1-3-9-13/h4-7,16H,1-3,8-9H2,(H,14,15)
Standard InChI Key BKDBALCSMUJSQE-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)(C2=CC=C(C=C2)C(=O)O)O

Introduction

Structural and Chemical Properties

Molecular Characteristics

PropertyValueSource
Molecular FormulaC₁₃H₁₈O₃
Molecular Weight220.3 g/mol
PurityMinimum 95%
CAS Number1392466-91-9

The structure consists of a benzene ring with a carboxylic acid group at position 4 and a cyclohexyl group substituted with a hydroxyl group at its 1-position. This configuration confers distinct solubility and reactivity compared to non-hydroxylated analogs.

Synthesis and Availability

Primary Synthetic Routes

The compound is primarily synthesized through enzymatic oxidation of 4-cyclohexylbenzoic acid (CHBA) using cytochrome P450 monooxygenases like CYP199A4 from Rhodopseudomonas palustris. This enzyme selectively hydroxylates the aliphatic C-H bond of CHBA, yielding 4-(1-hydroxycyclohexyl)benzoic acid .

MethodKey Reagents/ConditionsYield/Notes
Enzymatic OxidationCYP199A4, O₂, pH 7.4High regioselectivity
Chemical Oxidation*Fe(NO₃)₃·9H₂O, TEMPO, KClLower efficiency; not reported for this compound

*Chemical methods for analogous compounds (e.g., 4-(1-hydroxyethyl)benzoic acid) involve iron-based catalysts and TEMPO, but direct application to this compound remains unexplored .

Availability and Challenges

The compound is currently discontinued from commercial suppliers like CymitQuimica, reflecting limited industrial demand or synthesis challenges . Researchers must rely on enzymatic methods or custom synthesis for procurement.

Biological and Pharmacological Relevance

Role in Drug Metabolism

4-(1-Hydroxycyclohexyl)benzoic acid serves as a metabolite in the biotransformation of CHBA, a precursor in pharmaceuticals and liquid-crystalline materials. Its formation highlights the role of CYP enzymes in modulating drug pharmacokinetics and toxicity .

Research Findings and Challenges

Key Studies

  • Enzymatic Oxidation Mechanism

    • CYP199A4 catalyzes the hydroxylation of CHBA at the cyclohexane ring’s 1-position, forming 4-(1-hydroxycyclohexyl)benzoic acid. This reaction proceeds via a radical-based mechanism under ambient conditions .

    • Structural studies using crystallography and molecular dynamics simulations confirm substrate binding modes critical for regioselectivity .

  • Comparative Analysis with Analogues

    CompoundHydroxylation SiteBiological Activity
    CHBANoneAliphatic C-H oxidation
    4-(1-Hydroxycyclohexyl)1-positionMetabolite in drug pathways
    4-(4,4-Difluoro-1-hydroxycyclohexyl)1-positionEnhanced stability (hypothetical)

Unresolved Questions

  • Synthetic Scalability: Enzymatic methods remain limited by enzyme availability and reaction scalability.

  • Biological Activity: Direct pharmacological effects (e.g., antimicrobial or anti-inflammatory) are unexplored.

Future Directions

  • Synthetic Innovations

    • Development of chiral catalysts or engineered enzymes for asymmetric hydroxylation.

    • Exploration of microbial oxidation using bacterial strains expressing CYP199A4.

  • Pharmacological Profiling

    • Screening in antiviral assays (e.g., influenza virus models) to leverage hydroxylated benzoic acids’ potential .

    • Analysis of cytochrome P450 inhibition to assess off-target effects.

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